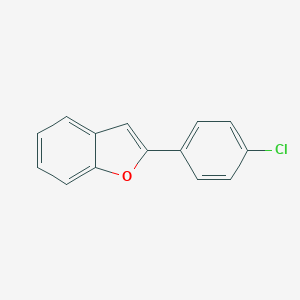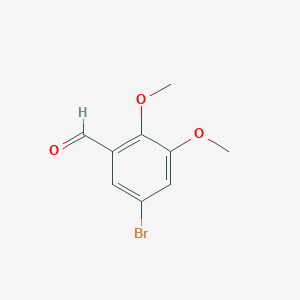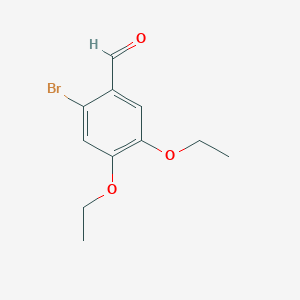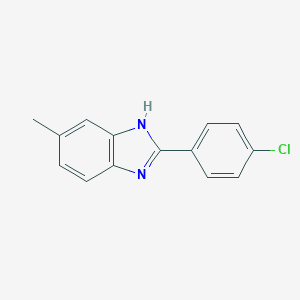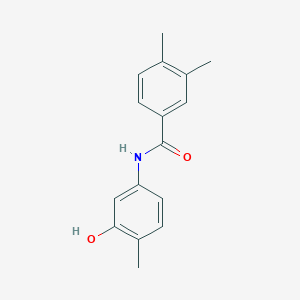
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide, also known as HMB, is a naturally occurring substance that has been found to have various biochemical and physiological effects. HMB is a metabolite of the amino acid leucine and is produced in small amounts by the human body. In recent years, HMB has gained attention for its potential applications in scientific research.
作用机制
The exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by activating the mTOR pathway, which is involved in muscle protein synthesis. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease the activity of enzymes involved in the breakdown of muscle proteins, leading to increased muscle mass and strength.
生化和生理效应
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase muscle protein synthesis, leading to increased muscle mass and strength. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to decrease muscle protein breakdown, leading to improved muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is a naturally occurring substance and is relatively easy to synthesize in the laboratory. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been found to have a low toxicity profile and is generally well tolerated by the body. However, there are some limitations to using N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in lab experiments. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is a relatively new substance, and there is still much that is not known about its effects. Additionally, the exact mechanism of action of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide is not fully understood, which can make it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide. One area of interest is its potential applications in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have anti-inflammatory properties, and further research is needed to determine its effectiveness in treating inflammatory diseases such as arthritis. Another area of interest is N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's potential role in muscle recovery after exercise. Further research is needed to determine the optimal dosage and timing of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide supplementation for maximum muscle recovery. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide's neuroprotective effects make it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to determine the effectiveness of N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide in treating these disorders.
合成方法
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide can be synthesized in the laboratory from the reaction of 3,4-dimethylbenzoyl chloride with 3-hydroxy-4-methylbenzylamine. The resulting product is purified through recrystallization to obtain pure N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide.
科学研究应用
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has also been studied for its potential role in muscle protein synthesis and muscle recovery after exercise. Additionally, N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide has been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
属性
CAS 编号 |
723256-61-9 |
|---|---|
产品名称 |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-(3-hydroxy-4-methylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-10-4-6-13(8-12(10)3)16(19)17-14-7-5-11(2)15(18)9-14/h4-9,18H,1-3H3,(H,17,19) |
InChI 键 |
UCPQVQZUWKMJSX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



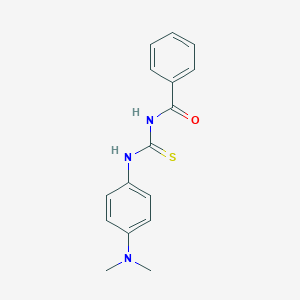
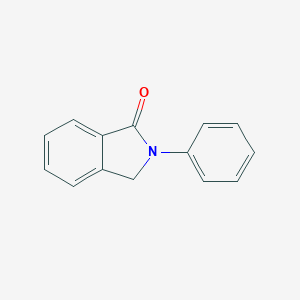
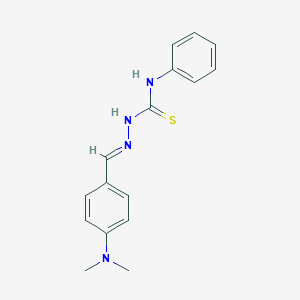
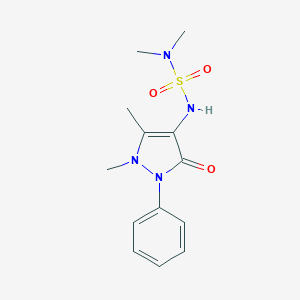
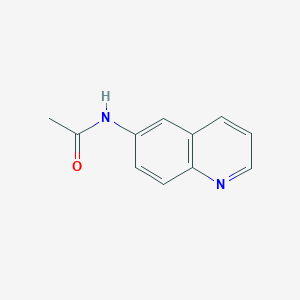
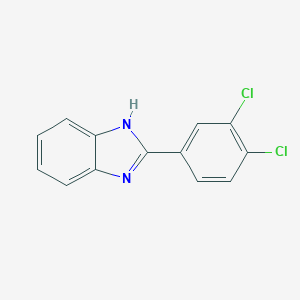
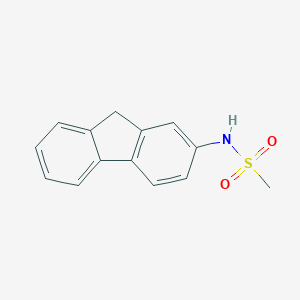
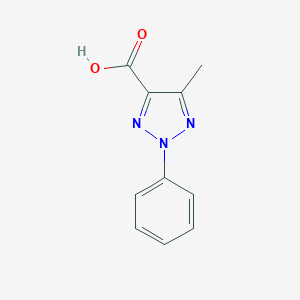
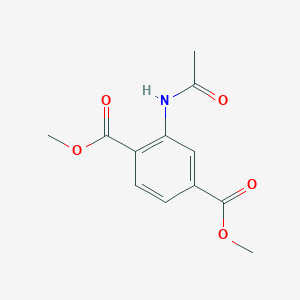
![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)
